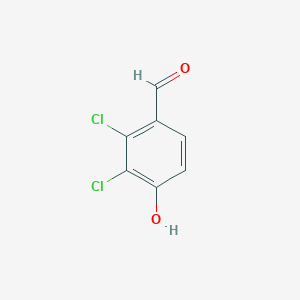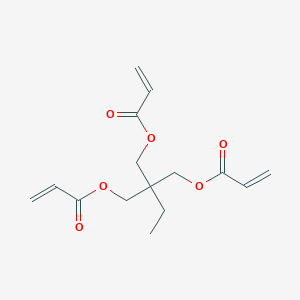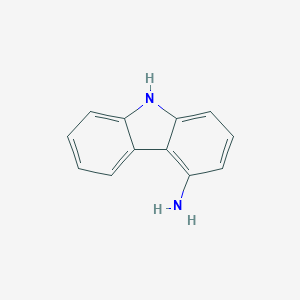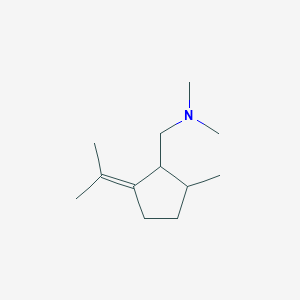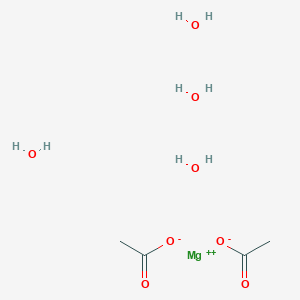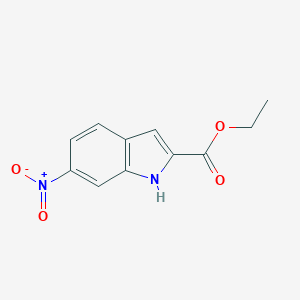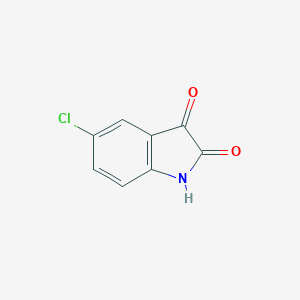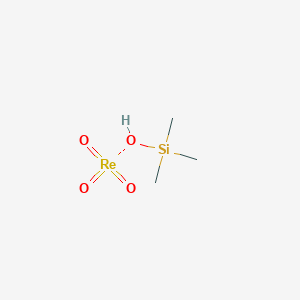![molecular formula C20H26 B099787 1,2,4-Trimethyl-5-[1-(2,4,5-trimethylphenyl)ethyl]benzene CAS No. 17851-25-1](/img/structure/B99787.png)
1,2,4-Trimethyl-5-[1-(2,4,5-trimethylphenyl)ethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Trimethyl-5-[1-(2,4,5-trimethylphenyl)ethyl]benzene, also known as α-terpinene, is a naturally occurring terpene found in many essential oils, including cumin, coriander, and juniper. It has gained significant attention in scientific research due to its potential therapeutic properties and various applications in different fields.
Mecanismo De Acción
The mechanism of action of α-terpinene is not fully understood, but it is believed to involve the inhibition of enzymes involved in the synthesis of bacterial cell walls and the suppression of pro-inflammatory cytokines. Additionally, it has been shown to scavenge free radicals and prevent lipid peroxidation, which may contribute to its antioxidant effects.
Efectos Bioquímicos Y Fisiológicos
α-terpinene has been shown to have various biochemical and physiological effects. In vitro and in vivo studies have demonstrated its ability to reduce oxidative stress, inhibit bacterial growth, and reduce inflammation. It has also been found to have hepatoprotective effects, protecting the liver from damage caused by toxins and drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using α-terpinene in lab experiments is its broad spectrum of antimicrobial activity, which makes it a useful tool for studying bacterial and fungal infections. Additionally, its anti-inflammatory and antioxidant properties make it a promising candidate for the development of new drugs for the treatment of various diseases. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on α-terpinene. One potential area of research is the development of new antibiotics based on its antimicrobial properties. Another area of interest is the investigation of its anti-inflammatory and antioxidant effects for the treatment of chronic inflammatory diseases and oxidative stress-related disorders. Additionally, further studies are needed to elucidate its mechanism of action and potential toxicity to ensure its safety for human use.
Métodos De Síntesis
α-terpinene can be synthesized through different methods, including steam distillation, solvent extraction, and chemical synthesis. The most common method involves the steam distillation of essential oils from plants that contain α-terpinene, followed by purification using column chromatography or fractional distillation.
Aplicaciones Científicas De Investigación
α-terpinene has been extensively studied for its potential therapeutic properties, including its antimicrobial, anti-inflammatory, and antioxidant effects. It has been shown to have a broad spectrum of antimicrobial activity against various bacterial and fungal strains, making it a promising candidate for the development of new antibiotics. Additionally, α-terpinene has been found to have potent anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as arthritis and asthma. Its antioxidant properties make it a potential candidate for the prevention of oxidative stress-related diseases, such as cancer and cardiovascular disease.
Propiedades
Número CAS |
17851-25-1 |
|---|---|
Nombre del producto |
1,2,4-Trimethyl-5-[1-(2,4,5-trimethylphenyl)ethyl]benzene |
Fórmula molecular |
C20H26 |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
1,2,4-trimethyl-5-[1-(2,4,5-trimethylphenyl)ethyl]benzene |
InChI |
InChI=1S/C20H26/c1-12-8-16(5)19(10-14(12)3)18(7)20-11-15(4)13(2)9-17(20)6/h8-11,18H,1-7H3 |
Clave InChI |
JANOXFVRGYSFMX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)C(C)C2=C(C=C(C(=C2)C)C)C)C |
SMILES canónico |
CC1=CC(=C(C=C1C)C(C)C2=C(C=C(C(=C2)C)C)C)C |
Sinónimos |
5,5'-Ethylidenebis(1,2,4-trimethylbenzene) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



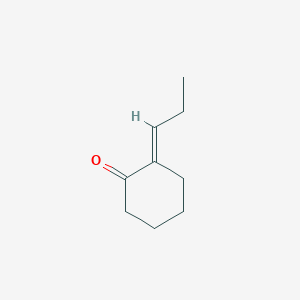


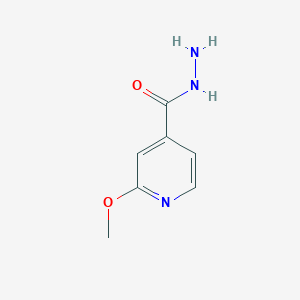

![N,N-Diethylbenzo[c]cinnolin-2-amine](/img/structure/B99712.png)
